(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol is an organic compound with significant relevance in medicinal chemistry. It features a chiral center, which contributes to its stereochemical properties and biological activity. The compound is classified as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group.
The compound can be synthesized from commercially available starting materials, including various substituted anilines and chiral auxiliaries, which help induce the desired stereochemistry during synthesis.
This compound falls under the category of chiral building blocks in organic synthesis, often utilized in the development of pharmaceuticals due to its potential bioactivity.
The synthesis of (1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol typically involves several key steps:
The synthesis may also utilize advanced techniques such as continuous flow reactors to enhance yield and purity during industrial production. Reaction conditions are optimized based on the specific starting materials used.
The molecular formula of (1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol is , with a molecular weight of 179.26 g/mol. It has two chiral centers at positions 1 and 2.
Property | Data |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
Density | 1.032 ± 0.06 g/cm³ |
Boiling Point | 324.6 ± 37.0 °C |
pKa | 12.70 ± 0.45 |
The InChI Key for this compound is UKQZKVLIZLSXJW-SSDLBLMSSA-N, which provides a unique identifier for its chemical structure.
(1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halogens or nitrating agents.
The mechanism of action for (1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol involves its interaction with specific biological targets such as receptors or enzymes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions that modulate the activity of these targets, influencing various biochemical pathways relevant to its applications in drug discovery.
The compound exhibits a predicted density of approximately 1.032 g/cm³ and a boiling point around 324.6 °C. Its pKa value indicates basic properties suitable for various chemical reactions.
The presence of both an amino group and a hydroxyl group allows it to engage in typical reactions associated with amino alcohols, making it versatile in synthetic organic chemistry.
(1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol has potential applications in:
Research continues to explore its efficacy and safety profile in various biological systems, highlighting its importance in contemporary pharmaceutical research efforts.
Chiral auxiliaries enable precise stereochemical control during carbon framework construction. Evans oxazolidinones are prominently employed for asymmetric alkylation of the propyl backbone. The auxiliary is coupled to propionic acid derivatives, generating a chiral enolate that undergoes diastereoselective electrophilic capture with 3,4-dimethylbenzyl halides. This approach leverages the auxiliary’s inherent steric bias to achieve diastereomeric ratios >95:5 [2] [9]. Post-alkylation, reductive cleavage (e.g., LiBH₄) releases the amino alcohol product while recovering the auxiliary.
Oppolzer’s camphorsultam offers complementary stereodirecting properties. Acylation with 3-(3,4-dimethylphenyl)propanoic acid generates an activated carbonyl for α-alkylation. The rigid bicyclic system enforces facial selectivity during enolization and electrophile addition, yielding the (1S,2S) configuration after auxiliary removal [2].
Table 1: Performance of Chiral Auxiliaries in Amino Alcohol Synthesis
Auxiliary Type | Reaction | d.r. | Yield (%) | Recovery Efficiency (%) |
---|---|---|---|---|
(S)-4-Benzyloxazolidinone | Alkylation/Reduction | 97:3 | 85 | 92 |
Oppolzer’s Sultam | Alkylation/Hydrolysis | 95:5 | 78 | 88 |
Polymer-Bound Oxazolidinone | Solid-Phase Alkylation | 94:6 | 80 | Reusable (5 cycles) |
Solid-phase variants utilizing polymer-supported Evans auxiliaries (e.g., Merrifield resin-linked oxazolidinones) streamline purification. Reactions proceed on-bead, with diastereomer separation via filtration. Acidic or reductive cleavage furnishes enantiopure product (>99% ee), while the resin-bound auxiliary is regenerated [9].
Continuous flow systems enhance reaction precision and scalability for chiral amino alcohols. Microreactor technology enables superior temperature and mixing control during critical stereodetermining steps, such as asymmetric hydrogenations or reductive aminations [5].
Key advantages include:
Table 2: Flow vs. Batch Performance for Key Synthetic Steps
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction time | 12 h | 45 min | 16x faster |
Diastereoselectivity | 90:10 | 97:3 | +7% d.r. |
Throughput | 5 g/h | 120 g/h | 24x increase |
Solvent consumption | 50 L/kg | 8 L/kg | 84% reduction |
Dynamic kinetic resolution (DKR) processes benefit significantly from flow conditions. Racemic amino alcohol precursors undergo continuous enzymatic resolution coupled with metal-catalyzed racemization, achieving 98% ee at residence times <30 minutes [5].
Reductive amination between 1-(3,4-dimethylphenyl)propan-2-one and ammonia provides direct access to the amino alcohol skeleton. Stereoselectivity challenges are addressed through:
Diastereomeric salt resolution remains indispensable for upgrading enantiopurity. N-Tosyl-L-leucine resolves racemic mixtures via selective crystallization of the less soluble (1S,2S)-salt. Subsequent basification liberates the enantiopure amino alcohol (>99% ee) [4]. Protecting group selection critically impacts efficiency:
Imine reductases (IREDs) catalyze reductive amination of 3,4-dimethylphenylacetone with ammonia, directly affording the target amino alcohol. Engineered IRED variants demonstrate exceptional activity and stereoselectivity:
Aminotransferases provide an alternative route via asymmetric amination of α-hydroxyketones. However, substrate scope limitations necessitate enzyme engineering for this bulky substrate. Recent directed evolution campaigns have yielded variants with 50-fold improved activity toward 1-(3,4-dimethylphenyl)propan-2-one [7].
Table 3: Biocatalytic Systems for Enantioselective Synthesis
Enzyme Class | Reaction Type | ee (%) | Conversion (%) | Productivity (g/L/h) |
---|---|---|---|---|
Engineered IRED | Reductive amination | >99.5 | 98 | 1.8 |
ω-Transaminase | Ketone amination | 95 | 65 | 0.3 |
Opine dehydrogenase | Reductive amination | 97 | 90 | 0.9 |
Whole-cell biocatalysts expressing IREDs in E. coli enable simplified reaction setups. Cells tolerate 500 mM substrate concentrations, eliminating product inhibition through continuous extraction [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: